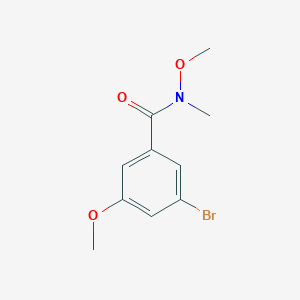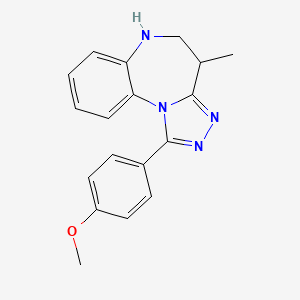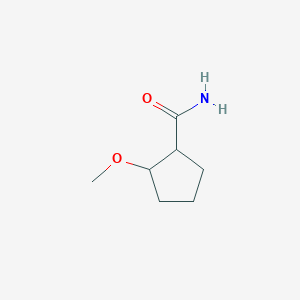
(R)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium or rhodium.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides and suitable bases.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Benzyl halides, ethyl acetate, suitable bases or acids.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
科学研究应用
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- ®-N-(1-Benzylpyrrolidin-3-yl)acetamide
- 1-Benzylpyrrolidin-3-yl-methanol
- ®-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Uniqueness
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its specific ester moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
ethyl 2-[(3R)-1-benzylpyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
InChI 键 |
ULRZIHFFTUGEJT-CQSZACIVSA-N |
手性 SMILES |
CCOC(=O)C[C@H]1CCN(C1)CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CC1CCN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


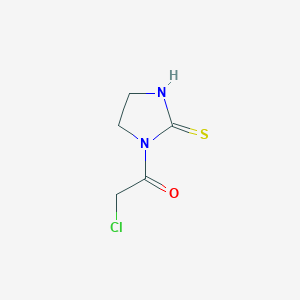
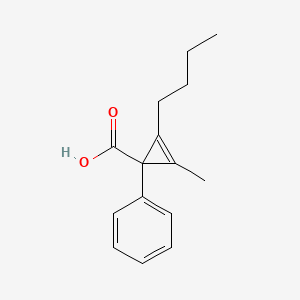

![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)

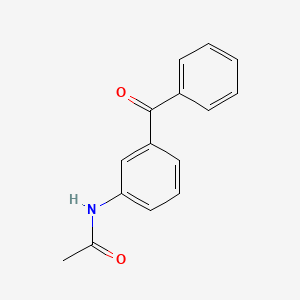
![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)
